3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7;/h1-4H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUGJQNWHQDPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2Cl)C(=O)O)C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-71-7 | |
| Record name | 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, such as a diaminopyridine derivative, followed by chlorination and carboxylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for conditions that involve inflammation or microbial infections.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The exact mechanism by which 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyridine vs. Pyrazine Derivatives :
Replacement of the pyridine ring with pyrazine (as in 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives) alters electronic distribution and binding affinity. For example, 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives exhibit dual orexin receptor antagonism, a property absent in pyridine-based analogs, highlighting the role of nitrogen positioning . - Halogen Substitution: Chlorine Position: Moving the chlorine substituent from the 3-position (target compound) to the 6- or 8-position (e.g., 6-chloroimidazo[1,2-a]pyridine, CAS 6188-25-6) reduces steric hindrance and modifies dipole interactions, impacting receptor selectivity . Bromine and Iodine Analogs: Bromine at the 3-position (e.g., ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride) increases molecular weight (310.58 g/mol vs.
Functional Group Modifications
- Carboxylic Acid Derivatives :
- Ester vs. Acid : Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (C11H8ClF3N2O2, MW 292.64) replaces the carboxylic acid with an ethyl ester, reducing polarity and increasing lipophilicity (logP ~2.1 vs. ~0.5 for the target compound) .
- Protective Groups : Introduction of tert-butoxycarbonyl (Boc) groups (e.g., 7-(tert-butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid) enhances stability during synthesis but requires deprotection for biological activity .
Physicochemical Properties
- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit higher melting points (243–245°C) due to enhanced intermolecular interactions .
Antifungal Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives with chloro substituents show selective antifungal activity against Candida spp. (MIC 8–32 µg/mL). The 3-chloro substitution in the target compound may enhance membrane permeability compared to non-halogenated analogs .
Neurological Effects
Pyrazine-based analogs (e.g., 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) act as dual orexin receptor antagonists, promoting sleep duration in rodent models (ED50 10 mg/kg). The absence of this activity in pyridine derivatives underscores the importance of the heterocyclic core .
Drug Metabolism
Ester derivatives (e.g., ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride) exhibit prolonged half-lives (t1/2 ~4.2 h) due to slower hepatic esterase cleavage, whereas the target compound’s carboxylic acid group facilitates rapid renal excretion .
Biological Activity
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₇H₉ClN₂O₂
- Molecular Weight: 156.61 g/mol
The primary mechanism by which this compound exerts its biological effects involves interaction with Gαq proteins. These proteins play a crucial role in intracellular signaling pathways initiated by G-protein-coupled receptors (GPCRs). By preferentially silencing Gαq proteins, the compound influences various biochemical pathways that can lead to significant cellular responses.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. Specifically, it has been noted to inhibit kinase activity related to tumor growth and metastasis .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and mediators in various models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli in vitro. |
| Anticancer Mechanism | Induces apoptosis in cancer cell lines through modulation of signaling pathways; inhibits specific kinases involved in cell proliferation. |
| Anti-inflammatory Response | Reduces levels of pro-inflammatory cytokines in animal models; potential use in inflammatory disease treatment. |
Synthesis and Industrial Production
The synthesis of this compound typically involves cyclization reactions starting from readily available precursors such as 2-amino derivatives followed by chlorination and carboxylation reactions. Industrial production methods focus on optimizing yield and purity using continuous flow reactors or batch processes tailored for scalability .
Q & A
Q. What are the common synthetic routes for 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursor amines or ketones under acidic or catalytic conditions. For example, imidazo[1,2-a]pyridine derivatives are often synthesized via one-pot reactions using substituted pyridines and α-haloketones, followed by chlorination and carboxylation steps . Key factors affecting yield include:
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive substituents.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution at the 3-position .
- Catalysts : Lewis acids like ZnCl₂ facilitate regioselective chlorination .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural validation requires a combination of:
- NMR : ¹H and ¹³C NMR confirm substituent positions and ring saturation (e.g., tetrahydro ring protons appear as multiplet signals at δ 1.5–2.5 ppm) .
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ for C₉H₁₀ClN₂O₂·HCl: calc. 258.0274, obs. 258.0276) .
- IR : Carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) confirm functional groups .
Q. What preliminary biological activities have been reported for this compound?
Early studies on structurally related imidazo[1,2-a]pyridines suggest potential:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis through interactions with penicillin-binding proteins .
- Neuroactive properties : Modulation of GABA receptors due to the tetrahydro ring’s conformational flexibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The tetrahydro ring may adopt multiple conformations, causing signal splitting. Use variable-temperature NMR to stabilize dominant forms .
- Impurity interference : Byproducts from incomplete chlorination can mimic target signals. Employ preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate pure fractions .
- Salt forms : The hydrochloride counterion may influence solubility and crystallinity. Compare free base and salt forms via X-ray diffraction .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Salt selection : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4 vs. <1 mg/mL for free acid) .
- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances membrane permeability, with enzymatic hydrolysis releasing the active form .
- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with cryoprotectants (e.g., trehalose) .
Q. How do electronic effects of substituents influence reactivity in downstream derivatization?
Substituent electronic profiles dictate reaction pathways:
Q. What mechanistic insights explain conflicting bioactivity data across cell lines?
Divergent activity may arise from:
- Metabolic variability : Cytochrome P450 isoforms (e.g., CYP3A4) in hepatic cells degrade the compound faster than in cancer cell lines .
- Target polymorphism : Mutations in kinase domains (e.g., EGFR T790M) reduce binding affinity .
- Efflux pumps : Overexpression of ABC transporters (e.g., P-gp) in resistant lines decreases intracellular concentration .
Solution : Conduct ATPase assays to assess efflux pump interaction and use siRNA knockdown to validate target specificity .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield | Purity | Key Limitation | Reference |
|---|---|---|---|---|
| One-pot cyclization | 60–75% | >95% | Requires strict anhydrous conditions | |
| Microwave-assisted | 85% | 98% | High energy consumption | |
| Flow chemistry | 90% | 99% | Scalability challenges |
Q. Table 2. Bioactivity Data Across Models
| Assay | IC₅₀ (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Kinase inhibition | 0.12 | HeLa (EGFR+) | Competitive ATP binding |
| Antibacterial | 8.5 | S. aureus (MRSA) | Cell wall synthesis disruption |
| Cytotoxicity | >50 | HEK293 (normal) | Non-targeted toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
